molecular formula C42H43N3O6 B1228349 8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

Cat. No. B1228349
M. Wt: 685.8 g/mol
InChI Key: LSRJNHYGURTKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione is a stilbenoid.

Scientific Research Applications

Spiro Heterocyclization in Organic Chemistry

Spiro heterocyclization is a key reaction in organic synthesis, particularly in the creation of complex molecules like 8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione. This process involves forming spiro compounds, which have two or more rings joined at a single atom. Studies such as those by Tutynina et al. (2014) have explored spiro heterocyclization reactions, highlighting their utility in creating diverse and complex molecular structures (Tutynina, Maslivets, & Maslivets, 2014).

Cytostatic Activities of Spirocyclic Oxindole Compounds

Compounds like 8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione can exhibit significant cytostatic activities. The synthesis and assessment of cytostatic activities of novel spirocyclic oxindole derivatives have been a subject of research, as seen in the work of Yong et al. (2007), where some compounds showed notable cytostatic activity against cancer cell lines (Yong, Ung, Pyne, Skelton, & White, 2007).

Structural Characterization and Analysis

Characterizing the structure of complex molecules like 8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione is crucial for understanding their properties. Studies such as those by Laihia et al. (2006) on spiro[pyrrolidine-2,3′-oxindoles] involve detailed NMR, mass spectral, and X-ray structural characterizations, providing insights into the molecular structures and properties of similar compounds (Laihia, Valkonen, Kolehmainen, Antonov, Zhukov, Fedosov, & Nikiforov, 2006).

Potential Antiviral Applications

Certain complex molecular structures, including those similar to 8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione, have been studied for their potential antiviral properties. For instance, Ivashchenko et al. (2014) synthesized compounds with structures related to spiro[pyrrolidine-2,3′-oxindoles] and evaluated their antiviral activity, finding that some compounds exhibited activity against viruses (Ivashchenko, Yamanushkin, Mit’kin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bychko, & Okun, 2014).

properties

Product Name

8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

Molecular Formula

C42H43N3O6

Molecular Weight

685.8 g/mol

IUPAC Name

8'-(azocane-1-carbonyl)-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

InChI

InChI=1S/C42H43N3O6/c46-26-27-50-33-23-13-10-20-30(33)38-42(31-21-11-12-22-32(31)43-41(42)49)34(39(47)44-24-14-2-1-3-15-25-44)36-40(48)51-37(29-18-8-5-9-19-29)35(45(36)38)28-16-6-4-7-17-28/h4-13,16-23,34-38,46H,1-3,14-15,24-27H2,(H,43,49)

InChI Key

LSRJNHYGURTKLY-UHFFFAOYSA-N

SMILES

C1CCCN(CCC1)C(=O)C2C3C(=O)OC(C(N3C(C24C5=CC=CC=C5NC4=O)C6=CC=CC=C6OCCO)C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

C1CCCN(CCC1)C(=O)C2C3C(=O)OC(C(N3C(C24C5=CC=CC=C5NC4=O)C6=CC=CC=C6OCCO)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 2
Reactant of Route 2
8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 3
8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 4
8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 5
8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 6
8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

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